molecular formula C18H25NO3 B14001810 Tert-butyl 3-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate

Tert-butyl 3-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate

Cat. No.: B14001810
M. Wt: 303.4 g/mol
InChI Key: FDXAFYDPFFOMOX-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of an indene and piperidine ring system, which is connected via a spiro carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of the indene ring, followed by the introduction of the piperidine ring through a cyclization reaction. The tert-butyl group is often introduced via alkylation reactions, and the hydroxy group can be added through oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the spirocyclic structure or the functional groups.

    Substitution: The tert-butyl group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions might involve nucleophiles or electrophiles depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could lead to the formation of alcohols or alkanes.

Scientific Research Applications

Tert-butyl 3-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: It may be investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which tert-butyl 3-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate exerts its effects depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The spirocyclic structure could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Oxindoles: These compounds also feature a spirocyclic structure and are used in medicinal chemistry for their biological activity.

    Pyrazolo[5,1-c][1,2,4]triazines: These compounds share some structural similarities and are studied for their diverse chemical transformations and practical applications.

Uniqueness

Tert-butyl 3-hydroxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

tert-butyl 1-hydroxyspiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H25NO3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)12-13-6-4-5-7-14(13)15(18)20/h4-7,15,20H,8-12H2,1-3H3

InChI Key

FDXAFYDPFFOMOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C2O

Origin of Product

United States

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